molecular formula C17H22ClNO B5801907 3-(2-chlorophenyl)-N-cyclohexyl-N-ethylacrylamide

3-(2-chlorophenyl)-N-cyclohexyl-N-ethylacrylamide

Cat. No. B5801907
M. Wt: 291.8 g/mol
InChI Key: MEJGOQBYMRQAIO-OUKQBFOZSA-N
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Description

3-(2-chlorophenyl)-N-cyclohexyl-N-ethylacrylamide, commonly known as CX-5461, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer drug. CX-5461 is a selective inhibitor of RNA polymerase I transcription, which is a key process in the synthesis of ribosomal RNA. Inhibition of RNA polymerase I transcription by CX-5461 leads to nucleolar stress and subsequent activation of the p53 pathway, resulting in cell cycle arrest and apoptosis of cancer cells.

Mechanism of Action

CX-5461 exerts its anticancer effects by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. Inhibition of RNA polymerase I transcription leads to nucleolar stress and activation of the p53 pathway, which results in cell cycle arrest and apoptosis of cancer cells. The p53 pathway is a key tumor suppressor pathway that is frequently mutated or inactivated in cancer cells, making it an attractive target for anticancer therapy.
Biochemical and Physiological Effects:
In addition to its anticancer effects, CX-5461 has been shown to have other biochemical and physiological effects. CX-5461 has been reported to induce autophagy, a cellular process that involves the degradation of damaged or dysfunctional cellular components. CX-5461 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CX-5461 as a research tool is its selectivity for cancer cells, which allows for the study of cancer-specific pathways and mechanisms. However, CX-5461 has some limitations as a research tool, including its relatively low potency and the potential for off-target effects. Additionally, CX-5461 is not currently available as a commercial reagent, which may limit its accessibility to researchers.

Future Directions

There are several future directions for research on CX-5461. One area of interest is the development of more potent analogues of CX-5461, which may have improved anticancer activity. Another area of interest is the identification of biomarkers that can predict response to CX-5461, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in combining CX-5461 with other anticancer agents to enhance its efficacy and overcome potential resistance mechanisms.

Synthesis Methods

The synthesis of CX-5461 involves several steps, starting with the reaction between 2-chlorobenzonitrile and cyclohexylmagnesium bromide to form 2-chlorophenylcyclohexyl ketone. This intermediate is then reacted with ethyl acrylate in the presence of sodium ethoxide to form 3-(2-chlorophenyl)-N-cyclohexylacrylamide. Finally, this compound is chlorinated using thionyl chloride to form CX-5461.

Scientific Research Applications

CX-5461 has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that CX-5461 is highly selective for cancer cells, with minimal toxicity towards normal cells. In vivo studies have also shown that CX-5461 is effective in reducing tumor growth in various cancer types, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO/c1-2-19(15-9-4-3-5-10-15)17(20)13-12-14-8-6-7-11-16(14)18/h6-8,11-13,15H,2-5,9-10H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJGOQBYMRQAIO-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide

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